Cas no 61322-03-0 (1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-)

1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]- structure
61322-03-0 structure
Product Name:1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-
CAS No:61322-03-0
MF:C15H27N3
MW:249.394983530045
CID:484143
PubChem ID:12316899
Update Time:2025-04-19

1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-
    • N'-[2-[benzyl(methyl)amino]ethyl]-N-ethylpropane-1,3-diamine
    • 61322-03-0
    • DTXSID40487770
    • Inchi: 1S/C15H27N3/c1-3-16-10-7-11-17-12-13-18(2)14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,3,7,10-14H2,1-2H3
    • InChI Key: BULBADIPONXYCB-UHFFFAOYSA-N
    • SMILES: N(C)(CC1C=CC=CC=1)CCNCCCNCC

Computed Properties

  • Exact Mass: 249.22071
  • Monoisotopic Mass: 249.220497874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 27.3Ų

Experimental Properties

  • PSA: 27.3
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